molecular formula C24H22N6O5S B2761791 N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-76-1

N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2761791
CAS No.: 872995-76-1
M. Wt: 506.54
InChI Key: GGHMOKHICDNRFY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, a triazolopyridazine, and a benzamide. The benzodioxole group is a common motif in many bioactive compounds . The triazolopyridazine group is a heterocyclic compound that is often found in pharmaceuticals . The benzamide group is a common functional group in medicinal chemistry, known for its bioactivity .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzodioxole and triazolopyridazine rings are aromatic, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. For example, the benzamide group could undergo hydrolysis to form an amine and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzodioxole and benzamide groups could increase the compound’s lipophilicity, which could influence its absorption and distribution in the body .

Scientific Research Applications

Antimicrobial Applications

Compounds related to the chemical structure of interest have demonstrated significant antimicrobial activities. For instance, novel triazole derivatives have been synthesized and tested for their antimicrobial efficacy, showing promising results against various microorganisms. The antimicrobial potential of these compounds highlights their importance in the development of new therapeutic agents to combat resistant microbial strains (Bektaş et al., 2007).

Anticancer Properties

Research has also uncovered the anticancer activities of compounds with similar chemical frameworks. The evaluation of novel thiazolidinones containing a benzothiazole moiety, for example, has shown significant anticancer activity against various cancer cell lines, including leukemia, melanoma, and lung cancer. This suggests a promising avenue for the development of new anticancer drugs (Havrylyuk et al., 2010).

Antioxidant Effects

Some derivatives have been found to possess potent antioxidant activities, which are crucial for protecting cells against oxidative stress-related damage. The synthesis and evaluation of Schiff bases tethered 1,2,4-triazole and pyrazole rings, for instance, revealed significant antioxidant potential, which could be leveraged in the development of treatments for diseases caused by oxidative stress (Pillai et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, benzodioxole derivatives have been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer activities .

Properties

IUPAC Name

N-[2-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O5S/c1-33-17-5-2-15(3-6-17)24(32)25-11-10-21-28-27-20-8-9-23(29-30(20)21)36-13-22(31)26-16-4-7-18-19(12-16)35-14-34-18/h2-9,12H,10-11,13-14H2,1H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHMOKHICDNRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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